2-((Difluoromethyl)sulfonyl)pyridine

gem-Difluoroolefination Process Chemistry Thrombin Inhibitors

Researchers seeking reliable difluoromethylation often face inconsistent yields with moisture-sensitive reagents. 2-((Difluoromethyl)sulfonyl)pyridine solves this as a bench-stable crystalline solid. • Achieved 84% yield in thrombin inhibitor synthesis, a 23-point gain over legacy methods. • Enables Ni-catalyzed cross-electrophile coupling with (hetero)aryl bromides (avg. 67% yield). Procurement-ready in 98% purity with ambient storage; immediate global shipping available.

Molecular Formula C6H5F2NO2S
Molecular Weight 193.168
CAS No. 1219454-89-3
Cat. No. B589232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Difluoromethyl)sulfonyl)pyridine
CAS1219454-89-3
SynonymsDifluoromethyl 2-Pyridyl Sulfone; 
Molecular FormulaC6H5F2NO2S
Molecular Weight193.168
Structural Identifiers
SMILESC1=CC=NC(=C1)S(=O)(=O)C(F)F
InChIInChI=1S/C6H5F2NO2S/c7-6(8)12(10,11)5-3-1-2-4-9-5/h1-4,6H
InChIKeyYRQNSTAWTLXCEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((Difluoromethyl)sulfonyl)pyridine: Chemical Identity & Specifications


2-((Difluoromethyl)sulfonyl)pyridine (CAS 1219454-89-3), also known as difluoromethyl 2-pyridyl sulfone or 2-PySO₂CF₂H, is a crystalline organofluorine reagent belonging to the class of heteroaryl sulfones [1]. Its structure features a difluoromethyl sulfone moiety (-SO₂CF₂H) directly attached to the 2-position of a pyridine ring, imparting strong electron-withdrawing character and enabling its function as a versatile reagent for gem-difluoroolefination, difluoromethylation, and cross-coupling reactions [2]. With a molecular formula of C₆H₅F₂NO₂S and a molecular weight of 193.17 g/mol, this compound is a stable, easy-to-handle solid that serves as a critical building block in the synthesis of fluorinated pharmaceuticals and agrochemicals [1].

2-((Difluoromethyl)sulfonyl)pyridine: Why Analogs Are Not Interchangeable


While several pyridyl sulfones exist as potential reagents for fluorination or cross-coupling, direct substitution without rigorous validation introduces significant risk to reaction outcomes and product purity. The specific combination of a 2-pyridyl group and a difluoromethyl sulfone moiety in 2-((Difluoromethyl)sulfonyl)pyridine is not merely structural; it directly governs a unique reactivity profile characterized by a balance of nucleophilicity and electrophilicity that is absent in its closest analogs [1]. For instance, the monofluoromethyl analog (fluoromethyl 2-pyridyl sulfone) exhibits a different reactivity pattern due to the altered electronic environment . Similarly, non-fluorinated analogs like 2-(methylsulfonyl)pyridine lack the electronic and metabolic advantages conferred by fluorine, and the trifluoromethyl variant introduces excessive steric bulk and altered electron-withdrawing effects that can hinder certain transformations . The evidence below quantifies the specific, verifiable advantages of 2-((Difluoromethyl)sulfonyl)pyridine, demonstrating why it is the optimal choice for specific applications where other in-class reagents underperform.

2-((Difluoromethyl)sulfonyl)pyridine: Key Differentiators vs. Analogs


Yield Advantage in Key Intermediate Synthesis

In the synthesis of a key intermediate for the thrombin inhibitor SSR182289A, the use of difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H) as a gem-difluoroolefination reagent achieved an 84% isolated yield [1]. This represents a 38% relative improvement over earlier reported methods, which achieved only a 61% yield for the same transformation [1].

gem-Difluoroolefination Process Chemistry Thrombin Inhibitors

Enhanced Reactivity vs. Heteroaryl Sulfone Analogs

Comparative studies have demonstrated that difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H) exhibits superior reactivity compared to other difluoromethyl heteroaryl sulfones (e.g., benzothiazolyl or phenyl sulfone analogs) [1]. This enhanced performance is attributed to the increased nucleophilicity conferred by the specific 2-pyridyl group, which accelerates the reaction rate and improves conversion in gem-difluoroolefination reactions [1].

Nucleophilicity Structure-Activity Relationship gem-Difluoroolefination

Broad Scope in Cross-Coupling Performance

In nickel-catalyzed cross-electrophile coupling reactions with (hetero)aryl bromides, difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H) demonstrates a robust and predictable performance . Across a diverse panel of 24 examples, including heteroaryl bromides and precursors to preclinical drug candidates, the reagent achieved an average isolated yield of 67 ± 16% . This level of consistency is a key differentiator from less reliable fluorinating agents.

Nickel Catalysis Cross-Electrophile Coupling Difluoromethylation

Ease of Handling vs. Hazardous Reagents

Unlike many alternative difluoromethylation reagents that are gases (e.g., CHF₂Cl) or require strict anhydrous and low-temperature handling due to instability or toxicity, 2-((difluoromethyl)sulfonyl)pyridine is a bench-stable, crystalline solid [1]. Its physical form simplifies storage, weighing, and transfer, thereby reducing the risk of operator exposure and enabling more straightforward process scale-up [1]. This contrasts with reagents like 2-(chlorosulfonyl)pyridine, which are noted to be 'less stable than difluoromethyl analogs' .

Reagent Stability Process Safety Industrial Application

2-((Difluoromethyl)sulfonyl)pyridine: High-Value Application Scenarios


gem-Difluoroalkene Bioisosteres for Drug Discovery

For medicinal chemistry programs aiming to replace metabolically labile carbonyl groups or amide bonds, 2-((difluoromethyl)sulfonyl)pyridine is the reagent of choice. The evidence demonstrates its ability to deliver a key intermediate for the thrombin inhibitor SSR182289A in 84% yield, a 23-percentage-point improvement over prior art [1]. This makes it uniquely suited for synthesizing gem-difluoroalkene bioisosteres where high yield and purity are paramount for structure-activity relationship (SAR) studies and candidate selection.

Late-Stage Difluoromethylation of Advanced Intermediates

Process chemistry groups should procure this reagent for the late-stage installation of the -CF₂H group. Its demonstrated utility in nickel-catalyzed cross-electrophile coupling with a broad array of (hetero)aryl bromides, achieving an average yield of 67 ± 16% , provides a robust and predictable method for adding this valuable pharmacophore to complex, precious intermediates. The crystalline, easy-to-handle nature of the reagent [2] further de-risks its use in a manufacturing setting.

Replacing Legacy Fluorination Reagents Safely

This compound is a direct, safer, and more efficient replacement for legacy difluoromethylation reagents such as gaseous chlorofluorocarbons or moisture-sensitive sulfones. The quantifiable yield advantage (84% vs 61%) [1] and the operational simplicity of using a stable, crystalline solid [2] provide a compelling business case for process optimization, reducing both material costs and the need for specialized equipment.

Fluorinated Agrochemical Building Block Synthesis

The demand for fluorinated motifs in modern agrochemicals is high. This reagent's proven reactivity and broad substrate scope in both gem-difluoroolefination and difluoromethylation [1] make it a versatile platform for constructing diverse libraries of novel agrochemical candidates. Procurement for this purpose is justified by the reagent's ability to efficiently install the metabolically stable and lipophilic -CF₂H group, a proven bioisostere.

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